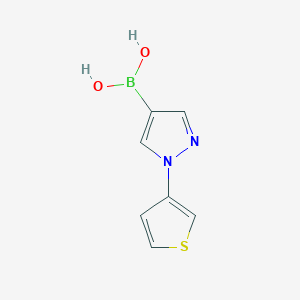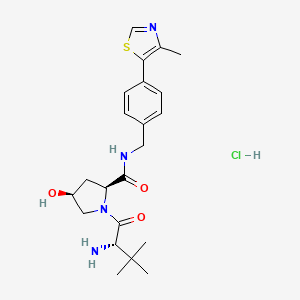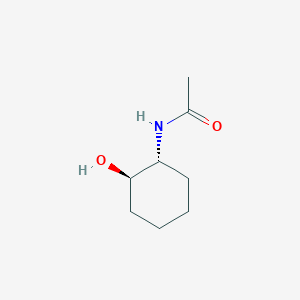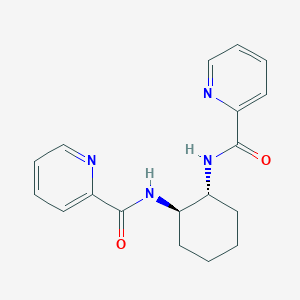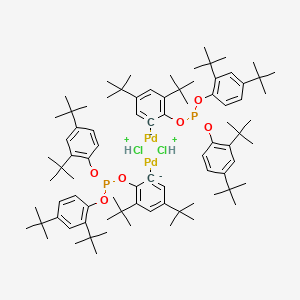
(2,4-Ditert-butylbenzene-6-id-1-yl) bis(2,4-ditert-butylphenyl) phosphite;dichloroniopalladium;palladium
Übersicht
Beschreibung
This compound is a versatile material used in scientific research for its unique properties. It finds applications in catalysis, organic synthesis, and material science, contributing to advancements in various fields. It’s a triaryl based phosphite that can be used in catalysis and metallation .
Molecular Structure Analysis
The molecular formula of this compound is C84H126Cl2O6P2Pd2 . It’s related to Tris(2,4-di-tert-butylphenyl) phosphite, which has a molecular weight of 646.92 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that similar compounds undergo metallation reactions and provide cost-effective synthetic processes .Physical and Chemical Properties Analysis
The related compound Tris(2,4-di-tert-butylphenyl) phosphite has a melting point of 181-184 °C . The molecular weight of the compound is 1577.59 .Wissenschaftliche Forschungsanwendungen
Palladium-Based Catalysts in Organic Synthesis
Palladium-based catalysts are extensively studied for their application in organic synthesis, particularly in cross-coupling reactions. These catalysts are known for their efficiency in forming carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals and polymers. The development and application of palladium nanoparticles on renewable polysaccharides as catalysts for Suzuki cross-coupling reactions represent an innovative approach to enhance the sustainability of chemical processes while maintaining high catalytic activity (Wolfson & Levy‐Ontman, 2020).
Transition-Metal Phosphors with Cyclometalating Ligands
Transition-metal complexes, particularly those involving palladium, play a crucial role in the field of materials science, especially in the development of phosphorescent materials for organic light-emitting diodes (OLEDs). Cyclometalating ligands are a key component in these complexes, enabling fine-tuning of the photophysical properties of the materials, including emission wavelength and efficiency. This versatility makes them suitable for various applications in optoelectronics and display technologies (Chi & Chou, 2010).
Environmental and Toxicological Aspects
While the focus on palladium and related compounds is often on their catalytic and materials science applications, it is also crucial to consider their environmental and toxicological impact. Palladium compounds, like many other industrial chemicals, can have adverse effects on human health and the environment. A comprehensive review of palladium exposure and effects on human health highlights the need for further research in this area to ensure safe and responsible use of these materials (Kielhorn et al., 2002).
Wirkmechanismus
Target of Action
It is known that the secondary phosphite antioxidant degradation product bis(2,4-di-tert-butylphenyl)phosphate (bdtbpp), which is structurally related to this compound, has a well-known inhibiting effect on cell growth .
Mode of Action
It is likely that it interacts with its targets in a similar manner to bDtBPP, which is known to inhibit cell growth
Biochemical Pathways
Given the known cell growth inhibitory effects of bDtBPP, it is plausible that this compound may affect pathways related to cell proliferation .
Pharmacokinetics
The related compound bdtbpp is known to migrate from single-use bioprocessing materials, suggesting that it may have some degree of bioavailability .
Result of Action
It is known that bdtbpp and structurally related compounds can inhibit cell growth to some extent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, gamma irradiation, a common sterilization technique for single-use assemblies, is known to trigger the degradation of certain additives, potentially forming compounds like this one . These degradants can be released into a biopharmaceutical process or eventually become present in the final drug as leachables .
Eigenschaften
IUPAC Name |
(2,4-ditert-butylbenzene-6-id-1-yl) bis(2,4-ditert-butylphenyl) phosphite;dichloroniopalladium;palladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C42H62O3P.2ClH.2Pd/c2*1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18;;;;/h2*19-23,25-27H,1-18H3;2*1H;;/q2*-1;;;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXPIBZRJDAOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=[C-]3)C(C)(C)C)C(C)(C)C)C(C)(C)C.CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=[C-]3)C(C)(C)C)C(C)(C)C)C(C)(C)C.[ClH+][Pd][ClH+].[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H126Cl2O6P2Pd2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745721 | |
| Record name | Bis(chloraniumyl)palladium 2-{[bis(2,4-di-tert-butylphenoxy)phosphanyl]oxy}-3,5-di-tert-butylbenzen-1-ide--palladium (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1577.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217189-40-7 | |
| Record name | Bis(chloraniumyl)palladium 2-{[bis(2,4-di-tert-butylphenoxy)phosphanyl]oxy}-3,5-di-tert-butylbenzen-1-ide--palladium (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





